N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide
Description
Overview of Pyrazole-Containing Compounds in Chemical Research
Pyrazole-containing compounds constitute a fundamental class of five-membered heterocyclic structures characterized by two adjacent nitrogen atoms within the aromatic ring system. The pyrazole nucleus, described by the molecular formula (CH)₃N₂H, serves as a versatile scaffold for chemical modification and derivatization. These heterocyclic systems have gained prominence in chemical research due to their unique electronic properties and ability to participate in diverse chemical transformations. The aromatic character of pyrazoles, which can be explained through Hückel's rule with six π-electrons in the five-membered ring, contributes to their stability and reactivity patterns.
The significance of pyrazole-containing compounds extends beyond their fundamental chemical properties to encompass their widespread occurrence in natural products and synthetic pharmaceutical agents. Research investigations have demonstrated that pyrazole derivatives exhibit remarkable structural diversity, with substitution patterns significantly influencing their physicochemical properties and biological activities. The five-membered heterocyclic structure provides opportunities for functionalization at multiple positions, enabling the development of compounds with tailored properties for specific applications.
Contemporary research in pyrazole chemistry has focused on developing efficient synthetic methodologies and understanding structure-activity relationships. The presence of nitrogen atoms in adjacent positions creates unique electronic environments that influence both the reactivity of the pyrazole ring and the properties of substituents attached to the core structure. These characteristics have made pyrazole-containing compounds attractive targets for medicinal chemistry research, where structural modifications can be systematically explored to optimize desired properties.
Historical Development of Pyrazole Acetamide Derivatives
The historical development of pyrazole acetamide derivatives traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. The foundational synthesis methodology was subsequently advanced by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis using acetylene and diazomethane. These early investigations established the fundamental synthetic approaches that continue to influence contemporary pyrazole chemistry.
The evolution of pyrazole acetamide derivatives has been marked by significant methodological advances in synthetic organic chemistry. Early synthetic approaches relied primarily on cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazine derivatives, a methodology first demonstrated by Knorr and colleagues in 1883. This foundational approach involved the reaction of β-diketones with hydrazine derivatives to yield polysubstituted pyrazoles, although these reactions often produced mixtures of regioisomers that required careful separation and characterization.
The development of more sophisticated synthetic methodologies has enabled the preparation of complex pyrazole acetamide derivatives with precise structural control. Modern synthetic approaches have incorporated advanced techniques such as multicomponent reactions, dipolar cycloadditions, and strategic atom replacement methodologies. These developments have facilitated the synthesis of compounds like N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide with high regioselectivity and yield efficiency.
The progression from classical synthesis methods to contemporary approaches has been driven by the need for more efficient and selective synthetic routes. Recent synthetic strategies have emphasized the development of one-pot methodologies and the use of novel catalytic systems to improve reaction efficiency and reduce the formation of unwanted regioisomers. These advances have been particularly important for the synthesis of complex pyrazole acetamide derivatives where precise structural control is essential for achieving desired properties.
Significance of Aminophenyl Substitutions in Heterocyclic Chemistry
Aminophenyl substitutions in heterocyclic chemistry represent a critical structural modification that significantly influences the electronic properties and reactivity of pyrazole-containing compounds. The incorporation of aminophenyl groups introduces electron-donating characteristics that can modulate the electron density distribution within the heterocyclic system. In the case of this compound, the para-aminophenyl substitution at the N1 position of the pyrazole ring creates a conjugated system that extends the electronic delocalization beyond the heterocyclic core.
The structural characteristics of aminophenyl-substituted pyrazoles have been extensively studied through computational chemistry methods and experimental investigations. The topological polar surface area of 72.94 square angstroms for this compound reflects the contribution of both the amino group and the acetamide functionality to the overall polarity of the molecule. This value is significant because it influences the compound's ability to traverse biological membranes and interact with target molecules.
The aminophenyl substitution pattern also affects the compound's hydrogen bonding capabilities and molecular recognition properties. The presence of the amino group provides both hydrogen bond donor and acceptor sites, while the aromatic ring system contributes to π-π stacking interactions. These intermolecular forces play crucial roles in determining the compound's solid-state packing, solubility characteristics, and potential interactions with biological targets.
Research investigations have demonstrated that the position of amino group substitution on the phenyl ring significantly influences the compound's properties. The para-substitution pattern in this compound creates a linear arrangement that maximizes electronic conjugation between the amino group and the pyrazole nucleus. This structural arrangement contributes to the compound's unique spectroscopic properties and chemical reactivity patterns.
Research Objectives and Theoretical Considerations
The primary research objectives surrounding this compound center on understanding its fundamental chemical properties, synthetic accessibility, and potential applications in various scientific disciplines. Theoretical considerations encompass the electronic structure analysis, conformational preferences, and reactivity prediction based on computational chemistry methods. The compound's molecular geometry, bond lengths, and electronic distribution have been subjects of theoretical investigation to predict its chemical behavior and potential interactions.
Computational studies have provided insights into the compound's preferred conformations and electronic properties. The SMILES notation CC(NC1=CC(C)=NN1C2=CC=C(N)C=C2)=O represents the connectivity pattern and provides a foundation for theoretical calculations. These computational approaches have been essential for predicting the compound's spectroscopic properties, thermodynamic stability, and potential reaction pathways.
The theoretical framework for understanding this compound also encompasses consideration of its tautomeric forms and conformational flexibility. Pyrazole-containing compounds can exist in multiple tautomeric states due to the presence of nitrogen atoms in the heterocyclic ring. The influence of substituents on tautomeric equilibria and the energetic barriers between different conformations are important theoretical considerations that affect the compound's chemical properties.
Research objectives also include the development of efficient synthetic methodologies for preparing this compound and related derivatives. The synthetic challenges associated with regioselective formation of the desired isomer and the optimization of reaction conditions represent ongoing areas of investigation. Theoretical considerations guide the selection of appropriate synthetic strategies and reaction conditions to maximize yield and selectivity while minimizing the formation of unwanted byproducts.
| Property | Value | Units | Significance |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₄N₄O | - | Defines elemental composition |
| Molecular Weight | 230.27 | g/mol | Influences physicochemical properties |
| Topological Polar Surface Area | 72.94 | Ų | Affects membrane permeability |
| LogP (Calculated) | 1.72132 | - | Indicates moderate lipophilicity |
| Hydrogen Bond Acceptors | 4 | - | Determines interaction potential |
| Hydrogen Bond Donors | 2 | - | Influences solubility characteristics |
| Rotatable Bonds | 2 | - | Affects molecular flexibility |
The comprehensive analysis of this compound reveals the complexity and significance of this pyrazole-containing compound within the broader context of heterocyclic chemistry. The structural features, including the aminophenyl substitution and acetamide functionality, contribute to unique properties that distinguish this compound from other pyrazole derivatives. Future research directions will likely focus on exploring the synthetic applications and potential utility of this compound in various chemical and pharmaceutical contexts.
Properties
IUPAC Name |
N-[2-(4-aminophenyl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-7-12(14-9(2)17)16(15-8)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRJKFLYRRZCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105602-27-5 | |
| Record name | N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological evaluations, and relevant research findings.
Structural Characteristics
This compound has the following structural formula:
- Molecular Formula : C12H14N4O
- SMILES Notation : CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)N
- InChI : InChI=1S/C12H14N4O/c1-8-7-12(14-9(2)17)16(15-8)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,17)
Anticancer Activity
Recent studies have indicated that compounds related to pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound this compound has not been extensively studied in isolation; however, related compounds demonstrate promising results against cancer targets such as p38 MAP kinase and Protein Tyrosine Phosphatase 1B (PTP1B) .
Inhibition of Protein Tyrosine Phosphatases
The inhibition of PTP1B is particularly noteworthy as this enzyme plays a crucial role in insulin signaling. Compounds similar to this compound have been synthesized and evaluated for their inhibitory effects. For example, a related compound exhibited an IC50 value of 4.48 µM against PTP1B, indicating a potential for developing anti-diabetic agents .
Case Study 1: Synthesis and Evaluation
In a study focusing on various pyrazole derivatives, researchers synthesized several compounds based on the pyrazole scaffold and assessed their biological activities. The study highlighted the structure–activity relationship (SAR) that could guide further modifications to enhance potency against specific targets .
Table 1: Summary of Biological Activities of Related Pyrazole Derivatives
| Compound Name | Target Enzyme | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| N-(3-(1H-tetrazole-5-yl)phenyl)-acetamide | PTP1B | 4.48 | Antidiabetic potential |
| S-[5-amino-1-(4-fluorophenyl)-pyrazol] | p38 MAP kinase | Not specified | Selective inhibitor |
| N-[2-(4-amino)-5-methylpyrazol] | Various cancer cell lines | Varies | Anticancer activity |
Scientific Research Applications
Medicinal Chemistry
N-[1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide serves as a building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity. Research indicates potential applications in developing anti-inflammatory and analgesic drugs due to its structural similarity to known pharmacophores .
Biological Studies
The compound is utilized in proteomics research, particularly for studying protein interactions and functions. Its ability to interact with specific biological targets makes it a candidate for exploring mechanisms of disease at the molecular level .
Chemical Synthesis
As an intermediate, this compound is involved in synthesizing more complex molecules, including dyes and agrochemicals. Its application in dye chemistry is notable, as it can be transformed into various colorants used in textile and material industries .
Coordination Chemistry
Recent studies have explored the coordination properties of this compound with transition metals. It has been shown to form stable complexes, which are useful in catalysis and materials science . The chelation ability of the pyrazole moiety enhances the stability of metal complexes, making them suitable for various applications.
Case Study 1: Antipyrine Derivatives
Research highlighted the synthesis of antipyrine-related compounds using this compound as a precursor. These derivatives exhibited significant analgesic activity, demonstrating the compound's potential in developing new pain relief medications .
Case Study 2: Metal Complexes
In a study focusing on coordination compounds, this compound was reacted with copper(II) salts to form complexes that displayed interesting catalytic properties. The study emphasized the importance of hydrogen bonding interactions in stabilizing these complexes .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for drug development | Potential anti-inflammatory properties |
| Biological Studies | Proteomics research | Useful for studying protein interactions |
| Chemical Synthesis | Intermediate in dye and agrochemical production | Versatile applications in synthetic chemistry |
| Coordination Chemistry | Formation of metal complexes | Enhanced stability and catalytic activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole-acetamide scaffold is highly modular, with substituents influencing physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- Electron-Donating vs. In contrast, halogenated analogs (e.g., 4-chlorophenyl in ) exhibit electron-withdrawing effects, improving oxidative stability but reducing nucleophilicity.
- Bioactivity Modulation : Methyl groups at the pyrazole 3-position (common in ) increase lipophilicity, aiding membrane permeability. The sulfone group in introduces polarity and conformational rigidity, critical for GIRK channel interaction.
Functional Group Modifications on the Acetamide Moiety
Variations in the acetamide side chain further diversify applications:
Key Observations :
Physicochemical and Pharmacokinetic Comparisons
Melting Points and Solubility
- This compound: No direct data, but the primary amine may confer higher solubility in polar solvents compared to halogenated analogs.
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide : Melting point 43–45°C; methyl groups reduce crystallinity .
- Methoxyphenyl derivatives () : Melting points range from 128–130°C to 260–263°C, influenced by aromatic bulk and hydrogen-bonding capacity.
Metabolic Stability
- Halogenated Analogs () : Likely resistant to oxidative metabolism due to chlorine substituents.
Preparation Methods
General Synthetic Strategy
The preparation of N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves the following key steps:
- Formation of the pyrazole core with appropriate substitution.
- Introduction of the 4-aminophenyl group at the N-1 position of the pyrazole.
- Acetylation of the amino group or direct formation of the acetamide moiety at the 5-position of the pyrazole ring.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity.
Detailed Preparation Methods
Pyrazole Core Construction and Functionalization
One common approach starts with the synthesis of 1-(4-aminophenyl)-3-methyl-1H-pyrazole intermediates. These intermediates are then converted to the acetamide derivative through acetylation reactions.
Step 1: Synthesis of 1-(4-aminophenyl)-3-methyl-1H-pyrazole
This can be achieved via condensation reactions involving hydrazine derivatives and β-ketoesters or diketones bearing the 4-aminophenyl substituent. The methyl group at the 3-position is introduced from methyl-substituted precursors.Step 2: Acetylation to form the acetamide
The amino group on the pyrazole ring is acetylated using acetic anhydride or acetyl chloride under mild conditions, typically in the presence of a base or acid catalyst, to yield this compound.
Purification and Isolation
- After the acetylation step, the reaction mixture is often quenched with water and extracted with organic solvents.
- The organic layer is washed with aqueous sodium bicarbonate or sodium chloride solutions to remove impurities.
- Concentration under reduced pressure followed by cooling induces crystallization of the product.
- Filtration, washing with solvents such as toluene or ethanol at controlled temperatures (0°C to 5°C), and drying under vacuum at 40°C to 50°C yields the pure compound.
Representative Experimental Procedure (Adapted from Related Pyrazole Derivative Synthesis)
| Step | Procedure Detail | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve 1-(4-aminophenyl)-3-methyl-1H-pyrazole in suitable solvent (e.g., ethanol) | 70°C to 75°C | Ensures complete dissolution |
| 2 | Add acetic anhydride dropwise | 50°C to 55°C | Controlled addition to avoid side reactions |
| 3 | Stir reaction mixture | 50°C to 55°C for 60 min | Facilitates acetylation |
| 4 | Cool to room temperature (20°C to 25°C) and stir | 60 min | Promotes crystallization |
| 5 | Further cool to 0°C to 5°C and stir | 60 min | Enhances solid formation |
| 6 | Filter and wash solid with toluene or ethanol | 0°C to 5°C | Removes impurities |
| 7 | Dry under vacuum | 40°C to 50°C for 15-20 hours | Yields pure acetamide |
Research Findings and Optimization
- Yield: Typical yields for related pyrazole acetamide derivatives range from 85% to 95% under optimized conditions involving controlled temperature and solvent systems.
- Purity: Washing with cold solvents and controlled drying ensures high purity, which is critical for subsequent applications in medicinal chemistry.
- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor reaction progress and confirm product identity.
Comparative Analysis of Preparation Routes
| Preparation Aspect | Method A: Direct Acetylation | Method B: Stepwise Synthesis with Protected Intermediates |
|---|---|---|
| Starting Materials | 1-(4-aminophenyl)-3-methyl-1H-pyrazole | Protected pyrazole derivatives with amino group masked |
| Reaction Time | Shorter (1-2 hours) | Longer due to protection/deprotection steps |
| Purification | Simple crystallization and washing | Requires additional deprotection and purification steps |
| Yield | Moderate to high (85-90%) | Potentially higher purity but lower overall yield |
| Scalability | Suitable for medium scale | More complex for large scale |
Summary Table of Key Synthesis Parameters
| Parameter | Typical Range/Condition | Purpose |
|---|---|---|
| Solvent | Ethanol, toluene, or similar organic solvents | Dissolution and reaction medium |
| Temperature | 0°C to 75°C (step-dependent) | Control reaction rate and crystallization |
| Reaction Time | 1-2 hours per step | Complete conversion |
| Washing Solutions | Sodium bicarbonate, sodium chloride solutions | Remove impurities |
| Drying Conditions | Vacuum drying at 40°C to 50°C | Obtain pure dry product |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrazole precursors with acetamide derivatives. For example, pyrazole intermediates can be prepared via cyclocondensation of hydrazines with β-keto esters, followed by acetylation using acetic anhydride under reflux . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Zeolite Y-H or pyridine) to enhance yield and purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the pyrazole and acetamide moieties, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines) and antimicrobial disk diffusion tests. Use concentrations ranging from 1–100 µM to establish dose-response relationships. Structural analogs with pyrazole-acetamide cores have shown anticancer and antimicrobial activities, suggesting similar screening protocols .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced target specificity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like cyclooxygenase-2 (COX-2) or kinases. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize electronic properties for improved solubility or reactivity . Quantum mechanical/molecular mechanical (QM/MM) simulations model reaction pathways for derivative synthesis .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodology : Investigate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability via liver microsomes) to identify bioavailability issues. Use isotopic labeling (e.g., ¹⁴C) for metabolite tracking in animal models. Adjust formulations (e.g., liposomal encapsulation) to enhance bioavailability if poor absorption is observed .
Q. How can regioselectivity challenges during pyrazole ring functionalization be addressed?
- Methodology : Employ directing groups (e.g., nitro or amino substituents) on the pyrazole ring to control electrophilic substitution sites. Transition-metal catalysis (e.g., Pd-mediated C–H activation) enables selective modification at the 4-position of the pyrazole . Solvent effects (e.g., DMSO for polar intermediates) and low temperatures (0–5°C) minimize side reactions .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- Methodology : Use CRISPR-Cas9 gene editing to create knockout cell lines of suspected targets (e.g., COX-2 or EGFR). Combine with Western blotting to assess protein expression changes. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures real-time interaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
